N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine
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Overview
Description
N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine is an organosilicon compound that features a triethylsilyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine typically involves the reaction of N,N-dimethylamine with a triethylsilyl-substituted alkene under controlled conditions. One common method includes the use of a silylating agent such as triethylsilyl chloride in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a silylating agent in organic synthesis to protect functional groups.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine exerts its effects involves the interaction of the triethylsilyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of specific products, and enhance the overall reactivity of the compound. The pathways involved often include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
N,N-Dimethyl-2-propyn-1-amine: Features a propynyl group instead of a triethylsilyl group.
N,N-Bis(trimethylsilyl)amine: Contains two trimethylsilyl groups attached to the nitrogen atom.
Uniqueness
N,N-Dimethyl-2-(triethylsilyl)prop-2-en-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in reactions requiring specific steric hindrance and electronic effects.
Properties
CAS No. |
62164-13-0 |
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Molecular Formula |
C11H25NSi |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethylsilylprop-2-en-1-amine |
InChI |
InChI=1S/C11H25NSi/c1-7-13(8-2,9-3)11(4)10-12(5)6/h4,7-10H2,1-3,5-6H3 |
InChI Key |
BZJXICNQYQLCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=C)CN(C)C |
Origin of Product |
United States |
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